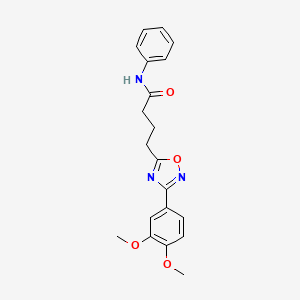
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Mechanism of Action
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide works by activating the immune system to attack cancer cells. Specifically, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide activates a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules that can kill cancer cells. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can slow or stop tumor growth.
Biochemical and Physiological Effects
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the activation of immune system cells, the inhibition of tumor blood vessel growth, and the induction of cell death in cancer cells.
Advantages and Limitations for Lab Experiments
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages as a research tool, including its ability to activate the immune system to attack cancer cells and its potential to enhance the effectiveness of chemotherapy and radiation therapy. However, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide also has limitations, including its toxicity and the difficulty of synthesizing the compound.
Future Directions
There are several potential future directions for research on 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide. These include the development of new synthesis methods to improve the efficiency and safety of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide production, the investigation of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide in combination with other cancer therapies, and the exploration of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide as a potential treatment for other diseases, such as viral infections.
Conclusion
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is a promising small molecule that has demonstrated potential as an anti-cancer agent in preclinical studies. Further research is needed to fully understand the mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide and to determine its potential as a cancer treatment in humans.
Synthesis Methods
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide typically involves the use of hazardous chemicals and requires specialized equipment and expertise.
Scientific Research Applications
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has demonstrated anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and breast cancer. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-12-11-14(13-17(16)26-2)20-22-19(27-23-20)10-6-9-18(24)21-15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQPGCZLONEXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

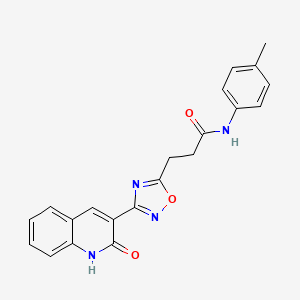
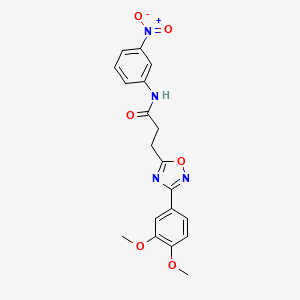
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
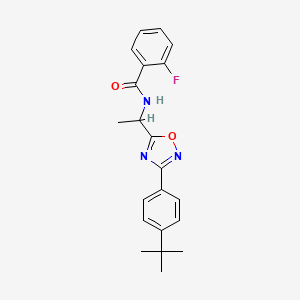
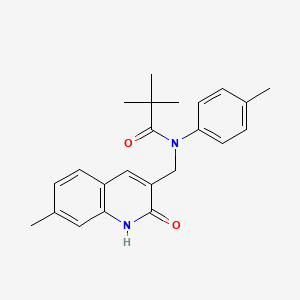

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)

![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)
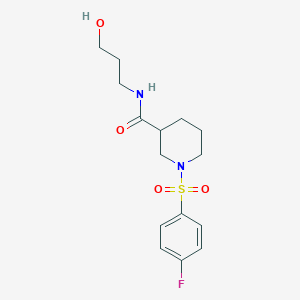
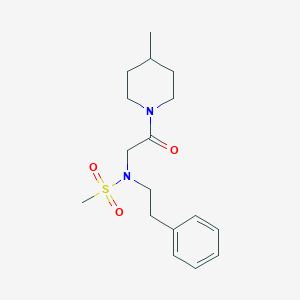

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)
